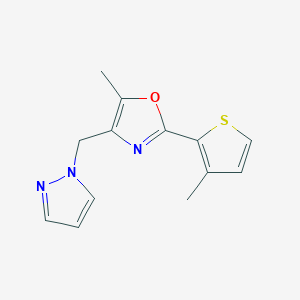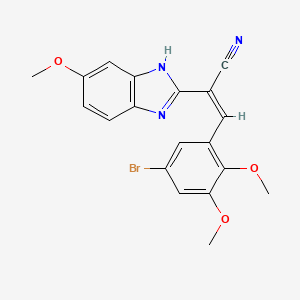![molecular formula C16H21ClN2O2 B5349504 2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5349504.png)
2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride, also known as DMXB-A, is a novel compound that has been the subject of numerous studies in recent years. This compound has been found to have a range of potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. In
Wirkmechanismus
The exact mechanism of action of 2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride is not fully understood, but it is believed to act on the cholinergic system in the brain. This compound has been found to activate the alpha7 nicotinic acetylcholine receptor, which is involved in cognitive function and inflammation. Activation of this receptor has been shown to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. In addition to its effects on the cholinergic system, this compound has been found to increase the release of dopamine and serotonin in the brain. This may contribute to its potential therapeutic effects in the treatment of schizophrenia. Additionally, this compound has been found to have anti-inflammatory effects, which may be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride as a research tool is its specificity for the alpha7 nicotinic acetylcholine receptor. This allows researchers to selectively activate this receptor and study its effects on cognitive function and inflammation. However, one limitation of this compound is that it has a relatively short half-life, which may make it difficult to use in long-term studies.
Zukünftige Richtungen
There are many potential future directions for research on 2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride. One area of interest is in the development of more potent and selective compounds that target the alpha7 nicotinic acetylcholine receptor. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on the cholinergic system. Finally, clinical trials are needed to determine the safety and efficacy of this compound in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
In conclusion, this compound is a novel compound that has shown great potential in the treatment of neurological disorders. Its specificity for the alpha7 nicotinic acetylcholine receptor makes it a valuable research tool, and further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride involves the reaction of 3-chloro-5-methoxybenzoyl chloride with 2,7-diazaspiro[4.5]decane in the presence of a base such as triethylamine. The resulting product is then treated with hydrochloric acid to yield the hydrochloride salt of this compound. This method has been shown to be efficient and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
2-(3-chloro-5-methoxybenzoyl)-2,7-diazaspiro[4.5]decane hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the treatment of Alzheimer's disease. This compound has been found to improve cognitive function and reduce inflammation in animal models of Alzheimer's disease. Additionally, this compound has been shown to have potential in the treatment of schizophrenia, as it has been found to reduce symptoms such as hallucinations and delusions.
Eigenschaften
IUPAC Name |
(3-chloro-5-methoxyphenyl)-(2,9-diazaspiro[4.5]decan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O2/c1-21-14-8-12(7-13(17)9-14)15(20)19-6-4-16(11-19)3-2-5-18-10-16/h7-9,18H,2-6,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBKDKCLTBWFRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCC3(C2)CCCNC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzyloxy)phenyl]-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine](/img/structure/B5349423.png)

![(3R*,4R*)-1-[(6-ethoxy-2,3-dihydro-1H-inden-5-yl)methyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5349441.png)

![3-{2-[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]-2-oxoethyl}morpholine hydrochloride](/img/structure/B5349462.png)
![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]cyclopropanamine hydrochloride](/img/structure/B5349469.png)
![8-{[5-(2-pyrrolidinyl)-2-thienyl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5349481.png)

![2-(methoxymethyl)-7-(2-methoxy-5-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5349525.png)


![8-(4-methoxyphenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5349543.png)
![4-{[9-hydroxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}-1-methylpyrrolidin-2-one](/img/structure/B5349550.png)
![(4S)-4-{4-[4-(1-azepanylmethyl)phenyl]-1H-1,2,3-triazol-1-yl}-N-methyl-L-prolinamide dihydrochloride](/img/structure/B5349558.png)